P2X3 Receptor Antagonism: (6-Phenoxypyridin-3-yl)methanamine vs. Positional Isomer (2-Phenoxypyridin-4-yl)methanamine
(6-Phenoxypyridin-3-yl)methanamine demonstrates P2X3 receptor antagonism, a target implicated in chronic pain and inflammation [1]. While its positional isomer, (2-phenoxypyridin-4-yl)methanamine, is reported as a LOXL2 inhibitor and c-Met kinase inhibitor scaffold, direct P2X3 activity is not documented for this isomer, highlighting a functional divergence driven by the pyridine substitution pattern .
| Evidence Dimension | Target engagement |
|---|---|
| Target Compound Data | EC50: 80 nM |
| Comparator Or Baseline | (2-phenoxypyridin-4-yl)methanamine (LOXL2 inhibitor, c-Met scaffold) |
| Quantified Difference | Not applicable (different target class) |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes; antagonist activity measured at 10 µM. |
Why This Matters
This data supports the selection of (6-phenoxypyridin-3-yl)methanamine for P2X3-focused research, where its isomer would be an unsuitable substitute.
- [1] BindingDB. BDBM50118219: (6-Phenoxypyridin-3-yl)methanamine. Affinity Data: EC50 80 nM for rat P2X3. View Source
